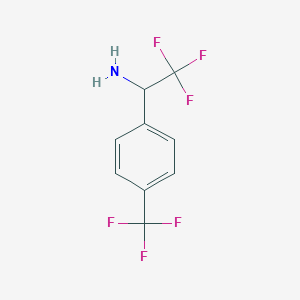

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVVDWREITXLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565506 | |

| Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158388-49-9 | |

| Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details two primary synthetic strategies: a stereoselective enzymatic approach utilizing ω-transaminases and a conventional chemical pathway involving Friedel-Crafts acylation followed by reductive amination. This guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of the synthetic workflows to facilitate a thorough understanding of the methodologies for researchers and professionals in drug development and chemical synthesis.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly valuable in medicinal chemistry and agrochemical research. This compound, featuring two trifluoromethyl groups, is a chiral amine that serves as a critical intermediate for the synthesis of a variety of biologically active molecules. This guide presents a detailed examination of the primary methods for its synthesis, providing researchers with the necessary information to select and implement the most suitable approach for their specific needs.

Asymmetric Enzymatic Synthesis

The asymmetric synthesis of chiral amines using ω-transaminases (ω-TAs) has emerged as a powerful and environmentally benign alternative to traditional chemical methods. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Synthesis Pathway

The enzymatic synthesis of (S)-2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine proceeds via the asymmetric amination of the corresponding ketone, 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, using an ω-transaminase. Isopropylamine is commonly employed as the amine donor.

Caption: Asymmetric synthesis of the target amine via ω-transaminase.

Experimental Protocol

The following protocol is based on the use of a ω-transaminase from a marine bacterium (TR8).

Enzyme Preparation: A lyophilized cell extract containing the ω-transaminase is rehydrated in a buffer solution.

Reaction Conditions:

-

A reaction mixture is prepared containing Tris-HCl buffer (100 mM, pH 7.5), pyridoxal-5-phosphate (PLP) (2.5 mM), and isopropylamine (75 mM) as the amine donor.

-

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone (10 mM) is added as the amine acceptor.

-

Dimethyl sulfoxide (DMSO) is added as a co-solvent to a final concentration of 25% (v/v) to enhance substrate solubility.

-

The rehydrated enzyme solution is added to the reaction mixture.

-

The reaction is incubated at 30°C with gentle agitation.

-

The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Purification: Purification of the chiral amine can be achieved using chiral column chromatography. Polysaccharide-based chiral stationary phases are often effective for the separation of amine enantiomers. The use of additives in the mobile phase, such as small amounts of acid or base, can improve peak shape and resolution.

Quantitative Data

| Parameter | Value/Condition |

| Enzyme | ω-Transaminase (TR8) |

| Substrate | 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethanone |

| Amine Donor | Isopropylamine |

| Optimal Isopropylamine Conc. | ≤ 75 mM |

| Co-solvent | Dimethyl sulfoxide (DMSO) |

| Optimal DMSO Conc. | 25-30% (v/v) |

| pH | 7.5 |

| Temperature | 30°C |

| Reaction Time to Equilibrium | 18 hours |

| Conversion at Equilibrium | ~30% |

Chemical Synthesis Pathway

A conventional chemical approach to synthesize this compound involves a two-step process: the synthesis of the precursor ketone via Friedel-Crafts acylation, followed by reductive amination.

Synthesis Workflow

Caption: Two-step chemical synthesis of the target amine.

Experimental Protocols

Step 1: Friedel-Crafts Acylation for the Synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethanone

-

To a cooled (0°C) suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable inert solvent like dichloromethane, add trifluoroacetic anhydride dropwise.

-

To this mixture, add trifluoromethylbenzene dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or GC.

-

The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.

Step 2: Reductive Amination

-

Dissolve the 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone in a suitable solvent, such as methanol or ethanol.

-

Add an ammonia source, such as an aqueous solution of ammonia or ammonium acetate.

-

After a period of stirring to allow for imine formation, add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at a low temperature.

-

Allow the reaction to proceed until the imine is fully reduced, as monitored by TLC.

-

The reaction is then quenched, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water.

-

The organic layer is dried and concentrated to yield the crude amine.

-

Purification can be achieved by column chromatography on silica gel, often with the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent tailing.

Quantitative Data

Yields for these reactions can vary depending on the specific conditions and scale.

| Step | Reactants | Catalyst/Reagent | Typical Yield |

| Friedel-Crafts Acylation | Trifluoromethylbenzene, Trifluoroacetic Anhydride | AlCl₃ | Moderate to Good |

| Reductive Amination | Ketone, Ammonia source | NaBH₄ | Good to Excellent |

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton (CH), and the amine protons (NH₂). |

| ¹³C NMR | Resonances for the aromatic carbons, the two trifluoromethyl carbons, and the methine carbon. |

| ¹⁹F NMR | Two distinct signals for the two different trifluoromethyl groups. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

| IR | Characteristic absorption bands for N-H stretching of the amine and C-F stretching of the trifluoromethyl groups. |

Conclusion

This technical guide has outlined two effective synthetic routes for the preparation of this compound. The asymmetric enzymatic synthesis offers a highly stereoselective and green approach, which is particularly advantageous for the synthesis of chiral drug intermediates. The chemical synthesis pathway, while more traditional, provides a robust and scalable alternative. The choice of method will depend on the specific requirements of the research or development project, including the need for enantiopurity, scalability, and cost-effectiveness. The detailed protocols and data presented herein are intended to provide a solid foundation for the successful synthesis of this important fluorinated building block.

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The presence of two trifluoromethyl groups imparts unique electronic properties and metabolic stability, making it a valuable building block for novel therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of a general synthetic workflow.

Physicochemical Properties

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₈F₆N | This compound | - |

| Molecular Weight | 257.16 g/mol | This compound | - |

| Boiling Point | 203.6 ± 40.0 °C (Predicted) | (1R)-2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethylamine | [1] |

| Density | 1.444 ± 0.06 g/cm³ (Predicted) | (1R)-2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethylamine | [1] |

| pKa | 5.73 ± 0.10 (Predicted) | (1R)-2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethylamine | [1] |

| LogP | 3.7 (Calculated for a related ketone) | 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | [2] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of primary amines, which are directly applicable to this compound.

Melting Point Determination (Capillary Method)[3][4]

This method is used to determine the temperature at which the solid amine transitions to a liquid.

-

Sample Preparation: A small amount of the solid amine is finely powdered and packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[4]

Boiling Point Determination (Microscale Method)[6][7]

This method is suitable for determining the boiling point of a small quantity of a liquid amine.

-

Sample Preparation: A small volume (a few milliliters) of the liquid amine is placed in a small test tube.[5]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

-

Heating: The test tube is gently heated in a water or oil bath. As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary.[6]

-

Observation: The heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

Solubility Determination[9][10]

This protocol determines the solubility of the amine in various solvents.

-

Sample Preparation: A small, accurately weighed amount of the amine (e.g., 1-5 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) is added incrementally to the test tube.[8]

-

Mixing: The mixture is vigorously agitated after each addition of the solvent.

-

Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear, homogenous solution is formed. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). The pH of aqueous solutions should be measured using a pH meter.[9]

pKa Determination (Potentiometric Titration)[12]

This method is used to determine the acid dissociation constant of the amine.

-

Sample Preparation: A precise amount of the amine is dissolved in a known volume of deionized water to create a solution of known concentration.[10]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration. The titrant is added in small, precise increments.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, allowing the solution to reach equilibrium.[10]

-

Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[10]

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)[13]

This method measures the lipophilicity of the amine.

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are mixed and allowed to saturate each other.[11]

-

Partitioning: A known amount of the amine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the amine between the two phases and then allowed to stand for the phases to separate completely.[12]

-

Concentration Measurement: The concentration of the amine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the amine in the octanol phase to its concentration in the aqueous phase.[13]

Visualizations

General Synthetic Workflow

The synthesis of this compound can be conceptualized through a multi-step process starting from a commercially available substituted acetophenone. The following diagram illustrates a general workflow.

Logical Relationship of Physicochemical Properties

The physicochemical properties of a drug candidate are interconnected and collectively influence its pharmacokinetic and pharmacodynamic profile. The following diagram illustrates these relationships.

References

- 1. 1213509-92-2 CAS MSDS ((1R)-2,2,2-TRIFLUORO-1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | C9H3F7O | CID 86276513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thinksrs.com [thinksrs.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. enamine.net [enamine.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine (CAS Number 158388-49-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, a fluorinated amine of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogs and established chemical principles to offer insights into its synthesis, potential biological activity, and mechanism of action. The strategic incorporation of two trifluoromethyl groups is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₇F₆N |

| Molecular Weight | 243.15 g/mol |

| IUPAC Name | 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-amine |

| Appearance | Predicted to be a colorless liquid or a low-melting solid |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

| pKa | The amine group is expected to have a pKa in the range of 9-10 |

Synthesis

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of structurally similar fluorinated amines. A potential approach involves the reductive amination of a corresponding ketone precursor.

Proposed Experimental Protocol: Reductive Amination

This proposed protocol is a general guideline and would require optimization.

Step 1: Synthesis of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one

The synthesis would likely start from 4-(trifluoromethyl)benzoic acid or a derivative thereof, which would be converted to the corresponding acyl chloride. This acyl chloride would then be reacted with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent), in the presence of a fluoride source to yield the target ketone.

Step 2: Reductive Amination

-

Dissolve 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activity and Mechanism of Action

Direct biological data for this compound is lacking. However, its structural similarity to known psychoactive compounds, particularly substituted phenethylamines and amphetamines, suggests it may act as a modulator of monoamine neurotransmitter systems.

The presence of the α-trifluoromethyl group is known to increase metabolic stability and can alter the binding affinity and selectivity for biological targets. The 4-trifluoromethylphenyl moiety further enhances lipophilicity, which may facilitate crossing the blood-brain barrier.

Hypothesized Mechanism of Action

It is hypothesized that this compound may function as a monoamine releasing agent and/or reuptake inhibitor, with potential selectivity for dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT). This mechanism is characteristic of many amphetamine-like stimulants.

The proposed signaling pathway involves the following steps:

-

The compound enters the presynaptic neuron via monoamine transporters (DAT and NET).

-

Inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations.

-

This increase in cytosolic monoamines causes the reversal of the transporter direction, leading to the efflux of dopamine and norepinephrine into the synaptic cleft.

-

The elevated levels of these neurotransmitters in the synapse lead to enhanced signaling at postsynaptic receptors.

Potential Applications in Research and Drug Development

Given its predicted neuropharmacological profile, this compound could serve as a valuable tool for:

-

Probing Monoamine Transporter Function: Its unique substitution pattern could offer insights into the structure-activity relationships of DAT and NET ligands.

-

Lead Compound for CNS Disorders: With appropriate optimization, derivatives of this compound could be explored for the treatment of conditions such as ADHD, narcolepsy, or certain types of depression where enhanced dopaminergic and noradrenergic signaling is beneficial.

-

Development of PET Ligands: Radiolabeled versions of this molecule could potentially be developed as imaging agents for studying the distribution and density of monoamine transporters in the brain.

Conclusion

This compound represents an under-explored molecule with significant potential in the field of neuroscience and medicinal chemistry. While direct experimental data is scarce, this guide provides a framework for its synthesis and a plausible hypothesis for its biological activity based on the well-established pharmacology of related compounds. Further research is warranted to synthesize this compound, characterize its properties, and validate its predicted biological effects. Such studies will be crucial in determining its potential as a research tool or a scaffold for the development of novel therapeutics.

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, a fluorinated derivative of phenethylamine, represents a significant building block in modern medicinal chemistry. The strategic incorporation of two trifluoromethyl (CF3) groups imparts unique physicochemical properties that are highly advantageous for drug design. The strong electron-withdrawing nature and lipophilicity of the CF3 groups can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability of parent compounds. This technical guide provides a comprehensive overview of the molecular structure, key chemical data, a plausible synthetic route, and the broader significance of trifluoromethylated compounds in drug discovery, serving as a vital resource for professionals in the field.

Molecular Structure and Chemical Properties

This compound, also known as α,4-Bis(trifluoromethyl)benzylamine, possesses a chiral center at the carbon atom attached to the amino group. The molecule's structure features a phenyl ring substituted with a trifluoromethyl group at the para position, and an ethylamine side chain with a trifluoromethyl group at the beta position.

Chemical Structure:

Table 1: Summary of Chemical Data

| Identifier | Value |

| IUPAC Name | 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethan-1-amine |

| Synonyms | α,4-Bis(trifluoromethyl)benzylamine |

| CAS Number | 158388-49-9 (for free base) |

| Molecular Formula | C9H7F6N |

| Molecular Weight | 259.15 g/mol |

| Chirality | Exists as (R) and (S) enantiomers |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a plausible and commonly employed method is the reductive amination of the corresponding ketone. This approach is a cornerstone of amine synthesis in medicinal chemistry.

Proposed Synthetic Pathway:

A logical synthetic route involves the reductive amination of 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one.

Fig. 1: Proposed synthesis of the target amine.

Experimental Workflow for Reductive Amination:

The following represents a generalized experimental workflow for the synthesis.

Fig. 2: Reductive amination workflow.

Detailed Hypothetical Protocol:

-

Imine Formation: 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one is dissolved in a suitable solvent, such as methanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance the pharmacological profile of lead compounds.

Logical Relationship of CF3 Groups to Drug Properties:

Fig. 3: Impact of CF3 groups on drug properties.

The phenethylamine scaffold is a common motif in compounds targeting the central nervous system (CNS). The addition of two CF3 groups to this scaffold, as in this compound, makes it a highly valuable intermediate for the synthesis of novel therapeutic agents. Its structural features suggest potential applications in the development of drugs for neurological and psychiatric disorders. The enhanced lipophilicity can facilitate crossing the blood-brain barrier, a critical step for CNS-acting drugs.

Conclusion

This compound is a specialized chemical entity with significant potential in the field of drug discovery. While detailed characterization and biological studies on the compound itself are not widely published, its structural components—the phenethylamine core and two trifluoromethyl groups—suggest its utility as a key intermediate in the synthesis of advanced pharmaceutical candidates. The provided synthetic framework offers a reliable starting point for its preparation. Further research into this and similar fluorinated molecules is warranted to fully explore their potential in developing next-generation therapeutics.

The Trifluoromethylated Amine Moiety: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in medicinal chemistry. Among the various fluorinated functional groups, the trifluoromethylated amine stands out for its profound impact on a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated amines, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery and development.

Introduction: The Physicochemical Advantages of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group, yet it imparts dramatically different electronic and lipophilic properties to a molecule. Its strong electron-withdrawing nature can significantly alter the pKa of nearby amine functionalities, influencing their ionization state at physiological pH and, consequently, their interaction with biological targets. Furthermore, the high metabolic stability of the C-F bond often protects drug candidates from oxidative metabolism by cytochrome P450 enzymes, leading to an extended half-life and improved bioavailability. The increased lipophilicity conferred by the -CF3 group can also enhance membrane permeability, facilitating the entry of drugs into cells and across the blood-brain barrier.

Biological Activities and Therapeutic Applications

Trifluoromethylated amines have demonstrated a broad spectrum of biological activities, leading to their incorporation into a diverse range of therapeutic agents. They are particularly prominent as enzyme inhibitors, neurological agents, and antiviral compounds.

Enzyme Inhibition

The potent electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl carbon in trifluoromethyl ketones highly electrophilic. This property is exploited in the design of potent inhibitors of various enzyme classes, particularly proteases.

Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases. They act as transition-state analogs, forming a stable hemiacetal or hemithioketal adduct with the catalytic serine or cysteine residue in the enzyme's active site. This covalent modification effectively blocks the enzyme's catalytic activity.

A notable example is the inhibition of viral proteases, which are essential for viral replication. Trifluoromethylated proline-based derivatives have been identified as potent allosteric inhibitors of Dengue virus (DENV) and Zika virus (ZIKV) NS2B/NS3 proteases. Similarly, trifluoromethyl ketones have been developed as inhibitors of the SARS-CoV 3CL protease.

Table 1: In Vitro Inhibition of Viral Proteases by Trifluoromethylated Compounds

| Compound Class | Target Enzyme | Inhibitor Example | IC50 / Ki | Reference |

| Trifluoromethylated Proline Derivative | DENV NS2B/NS3 Protease | Compound 3 | IC50 = 5.0 µM | [1] |

| Trifluoromethyl Ketone | SARS-CoV 3CL Protease | Inhibitor 5h | Ki = 0.3 µM (time-dependent) |

Beyond proteases, trifluoromethylated amines have been designed to target other critical enzymes. For instance, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153) is a potent inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP), a key regulator of synaptic plasticity.

Table 2: Inhibition of STEP by TC-2153

| Compound | Target Enzyme | IC50 | Reference |

| TC-2153 | STEP (PTPN5) | 24.6 nM |

Neurological Activity

The ability of the trifluoromethyl group to enhance blood-brain barrier penetration has made trifluoromethylated amines attractive candidates for CNS-acting drugs.

TC-2153 has been shown to affect the metabolism of biogenic amines in the brain. Acute administration in mice leads to a significant increase in the levels of serotonin (5-HT), dopamine (DA), and their metabolites in the hypothalamus. This suggests that the hypothalamic serotonergic and dopaminergic systems are targets for this compound.

Table 3: Effect of TC-2153 on Biogenic Amine Levels in Mouse Hypothalamus

| Treatment (mg/kg) | 5-HT Level (ng/mg protein) | 5-HIAA Level (ng/mg protein) | DA Level (ng/mg protein) | HVA Level (ng/mg protein) |

| Control | 1.8 ± 0.1 | 0.9 ± 0.05 | 0.4 ± 0.03 | 0.2 ± 0.02 |

| TC-2153 (20) | 2.5 ± 0.2 | 1.3 ± 0.1 | 0.6 ± 0.05 | 0.3 ± 0.03 |

| TC-2153 (40) | 2.7 ± 0.3 | 1.4 ± 0.1 | 0.7 ± 0.06 | 0.4 ± 0.04 |

| *p < 0.05 compared to control |

Experimental Protocols

General Protocol for Fluorogenic Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of trifluoromethylated amines against a target enzyme using a fluorogenic substrate.

Materials:

-

Purified target enzyme

-

Fluorogenic substrate specific for the target enzyme

-

Trifluoromethylated amine inhibitor (test compound)

-

Assay buffer (optimized for enzyme activity)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound in assay buffer.

-

Prepare a solution of the target enzyme in assay buffer to the desired concentration.

-

Prepare a solution of the fluorogenic substrate in assay buffer.

-

-

Assay Setup:

-

In the wells of the 96-well microplate, add a fixed volume of the enzyme solution.

-

Add a corresponding volume of the diluted test compound to the wells. Include a control well with solvent only (no inhibitor).

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction and Measure Fluorescence:

-

Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Determination of the Inhibition Constant (Ki)

For reversible inhibitors, the inhibition constant (Ki) provides a more accurate measure of inhibitor potency than the IC50 value. The Ki can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations and fitting the data to the appropriate Michaelis-Menten equation for the specific mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The Cheng-Prusoff equation can also be used to estimate the Ki from the IC50 value if the Michaelis constant (Km) of the substrate is known.

Signaling Pathways and Mechanisms of Action

Inhibition of Viral Protease

The mechanism of action for trifluoromethylated ketone inhibitors of viral proteases is direct competitive inhibition of the enzyme's active site.

References

The Dual Nature of Fluorine: A Technical Guide to Lipophilicity in Modern Drug Design

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. This technical guide delves into the nuanced role of fluorine in modulating lipophilicity, a critical physicochemical parameter that profoundly influences a drug's pharmacokinetic and pharmacodynamic profile. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating halogen's impact on modern therapeutic design.

The introduction of fluorine can dramatically alter a molecule's properties, including its acidity, metabolic stability, and, most notably, its lipophilicity.[1] While it is often assumed that the high electronegativity of fluorine would lead to a decrease in lipophilicity, the reality is far more complex and context-dependent.[2] This guide will explore the underlying principles of fluorine's effects, present quantitative data, detail experimental methodologies for lipophilicity determination, and illustrate key concepts through diagrams.

The Fluorine Effect: More Than Just an Electronegative Atom

The influence of fluorine on lipophilicity is a delicate balance of several factors. While the strong polarization of the carbon-fluorine bond can lead to increased interactions with polar environments, the low polarizability of the C-F bond and the creation of a more hydrophobic surface can, conversely, increase lipophilicity.[3] The overall effect is contingent on the degree and position of fluorination within the molecule, as well as the presence of neighboring functional groups.[2] In some instances, the introduction of a single fluorine atom or a difluoromethyl group can lead to a counterintuitive decrease in lipophilicity, a phenomenon attributed to intramolecular hydrogen bonding and altered molecular conformations.[2]

Quantifying the Impact: Lipophilicity of Fluorinated vs. Non-Fluorinated Compounds

To provide a clear and comparative overview, the following tables summarize the experimentally determined lipophilicity values (logP or logD) for a selection of fluorinated compounds and their non-fluorinated parent molecules. The partition coefficient (logP) is a measure of a compound's distribution between an immiscible organic solvent (typically n-octanol) and water, reflecting its lipophilicity in a neutral state.[4] For ionizable compounds, the distribution coefficient (logD) is used, as it accounts for the distribution of all species (ionized and non-ionized) at a specific pH, which is often more physiologically relevant.[4]

Table 1: Lipophilicity (logD at pH 7.4) of Fluorinated 2-(Thioalkyl)pyridines and Analogues [2]

| Compound | Structure | Degree of Fluorination | logD at pH 7.4 |

| 2-(Methylthio)pyridine | 2-S-CH₃-Py | Non-fluorinated | 1.69 |

| 2-(Difluoromethylthio)pyridine | 2-S-CHF₂-Py | Difluoro | 1.95 |

| 2-(Trifluoromethylthio)pyridine | 2-S-CF₃-Py | Trifluoro | 2.13 |

| 2-(Ethylthio)pyridine | 2-S-CH₂CH₃-Py | Non-fluorinated | 2.26 |

| 2-(2,2-Difluoroethylthio)pyridine | 2-S-CH₂CHF₂-Py | Difluoro | 2.26 |

| 2-(2,2,2-Trifluoroethylthio)pyridine | 2-S-CH₂CF₃-Py | Trifluoro | 2.71 |

Table 2: Comparative logP Values of Fluorinated and Non-Fluorinated Compounds [5][6]

| Non-Fluorinated Compound | logP | Fluorinated Analogue | logP | Change in logP |

| Toluene | 2.73 | 4-Fluorotoluene | 2.93 | +0.20 |

| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 |

| Phenol | 1.46 | 4-Fluorophenol | 1.83 | +0.37 |

| Nitrobenzene | 1.85 | 4-Fluoronitrobenzene | 2.11 | +0.26 |

| Benzoic Acid | 1.87 | 4-Fluorobenzoic Acid | 2.13 | +0.26 |

Experimental Protocols for Lipophilicity Determination

Accurate measurement of lipophilicity is paramount in drug discovery. Several robust methods are employed, each with its own advantages and limitations.

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partition coefficient of a compound between n-octanol and water (or a buffer of a specific pH for logD).

Detailed Methodology:

-

Preparation of Pre-saturated Solvents: Shake equal volumes of n-octanol and water (or buffer) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol). The concentration should be such that it can be accurately measured in both phases after partitioning.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the aqueous phase (pre-saturated water or buffer).

-

Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the flask to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process and break up any emulsions.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP (or logD) is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. It is a high-throughput and less labor-intensive alternative to the shake-flask method.[7]

Detailed Methodology:

-

System Preparation: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values that span the expected lipophilicity range of the test compound.

-

Data Acquisition: Record the retention time (t_R) for each standard. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of an unretained compound).

-

Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known logP values. A linear regression of this plot yields a calibration curve.

-

Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log k.

-

logP Determination: Interpolate the logP of the test compound from its log k value using the calibration curve.[7]

¹⁹F NMR-Based Method for Fluorinated Compounds

This innovative method offers a direct and accurate way to measure the lipophilicity of fluorinated compounds without the need for UV activity or extensive calibration.

Detailed Methodology:

-

Sample Preparation: In a vial, dissolve a known amount of the fluorinated test compound and a fluorinated reference compound of known lipophilicity in a biphasic system of pre-saturated n-octanol and water.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.

-

Phase Separation: Allow the phases to separate completely, aided by centrifugation if necessary.

-

NMR Sample Preparation: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase and place them in separate NMR tubes.

-

¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra for both samples.

-

Data Analysis: Integrate the signals of the test compound and the reference compound in the spectra from both phases.

-

logP Calculation: The logP of the test compound can be calculated using the ratio of the integrals in the two phases, relative to the known logP of the reference compound.

Visualizing the Impact: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for logP determination using the ¹⁹F NMR-based method.

Caption: Logical flow of how fluorine substitution impacts drug properties.

Caption: Simplified EGFR signaling pathway and the action of fluorinated inhibitors.

Case Study: Fluorinated Kinase Inhibitors in Cancer Therapy

The development of small molecule kinase inhibitors for cancer treatment provides a compelling case study for the strategic use of fluorine. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and lapatinib, fluorine substitution plays a crucial role.[8] The appropriate lipophilicity imparted by fluorine allows for sufficient membrane permeability to reach the intracellular kinase domain of the receptor.[8] By competitively binding to the ATP pocket, these inhibitors block the downstream signaling pathways that drive tumor cell proliferation and survival.[9] The enhanced potency and improved pharmacokinetic properties of many fluorinated kinase inhibitors can be, in part, attributed to the modulation of lipophilicity.[1]

Conclusion

The role of fluorine in drug design is both powerful and multifaceted. Its ability to subtly yet significantly modulate lipophilicity provides medicinal chemists with a versatile tool to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. A thorough understanding of the principles governing fluorine's effects, coupled with precise experimental determination of lipophilicity, is essential for the successful development of novel, effective, and safe therapeutics. This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery through the strategic application of fluorine chemistry.

References

- 1. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

The Impact of Trifluoromethylation on Metabolic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. This technical guide provides an in-depth analysis of the role of trifluoromethylation in drug metabolism, offering a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the underlying physicochemical principles, presents comparative quantitative data, outlines key experimental protocols for assessing metabolic stability, and visualizes relevant metabolic pathways and experimental workflows. By understanding the profound impact of the CF₃ group, researchers can more effectively design and develop robust drug candidates with optimized pharmacokinetic profiles.

Introduction: The Power of the Trifluoromethyl Group

In the intricate process of drug discovery, optimizing a compound's metabolic stability is a critical hurdle.[1] A drug's susceptibility to biotransformation, primarily by cytochrome P450 (CYP) enzymes in the liver, dictates its half-life, bioavailability, and potential for drug-drug interactions.[2] Poor metabolic stability can lead to rapid clearance, requiring higher or more frequent dosing, and can generate potentially toxic metabolites.[1]

One of the most successful strategies to enhance metabolic stability is the incorporation of a trifluoromethyl (CF₃) group into a drug candidate's structure.[3] The CF₃ group's unique properties, including its high electronegativity, strong carbon-fluorine (C-F) bonds, and lipophilicity, make it a powerful tool for medicinal chemists.[3][4] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it highly resistant to oxidative metabolism by CYP enzymes.[3] By strategically placing a CF₃ group at a known metabolic "soft spot," that metabolic pathway can be effectively blocked.[5] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5]

Quantitative Impact of Trifluoromethylation on Metabolic Stability

The introduction of a trifluoromethyl group in place of a methyl group or hydrogen atom can have a dramatic effect on a compound's metabolic stability. This is quantifiable through in vitro assays that measure parameters such as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

The following tables summarize the expected and observed outcomes on metabolic stability when a trifluoromethyl group is introduced, along with specific examples from the literature.

Table 1: General Impact of Trifluoromethylation on Metabolic Stability Parameters [5]

| Parameter | Drug without CF₃ Group | Drug with CF₃ Group | Rationale |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites. |

| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug. |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value. |

Table 2: Comparative In Vitro Metabolic Stability of Trifluoromethylated vs. Non-Fluorinated Analogs

| Compound Pair | In Vitro System | t₁/₂ (min) - Non-CF₃ | t₁/₂ (min) - CF₃ | CLᵢₙₜ (µL/min/mg protein) - Non-CF₃ | CLᵢₙₜ (µL/min/mg protein) - CF₃ | Reference |

| Picornavirus Inhibitor (Methyl vs. Trifluoromethyl) | Monkey Liver Microsomes | - | - | - | - | [1] |

| Comment | The methyl-substituted compound produced eight metabolites, while the trifluoromethyl analog yielded only two minor metabolites. | |||||

| Celecoxib (CF₃) vs. SC-58125 (CH₃) | Rat Liver Microsomes | ~2.8 h (in vivo t₁/₂) | ~11.2 h (in vivo t₁/₂) | - | - | [2][6] |

| Comment | While direct in vitro comparative data is sparse, the in vivo half-life of celecoxib is significantly longer than its methyl-containing analog, suggesting enhanced metabolic stability. |

Key Experimental Protocol: In Vitro Microsomal Stability Assay

The in vitro microsomal stability assay is a cornerstone for evaluating the metabolic stability of compounds in the early stages of drug discovery.[7] This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450s.[8]

Objective

To determine the rate of disappearance of a test compound upon incubation with liver microsomes and an NADPH regenerating system, and to calculate key metabolic stability parameters such as in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[5]

Materials and Equipment

-

Liver microsomes (human, rat, mouse, dog, etc.)

-

Test compounds and positive control compounds (e.g., testosterone, verapamil)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)

-

96-well incubation plates and sealing mats

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis[5]

Procedure

-

Preparation of Reagents:

-

Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).

-

Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[5]

-

-

Sample Processing:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Data Analysis

-

Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

Calculation of Metabolic Stability Parameters:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

In Vitro Half-life (t₁/₂): t₁/₂ = 0.693 / k

-

Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / microsomal protein concentration) * 1000[8]

-

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex processes involved in drug metabolism and development. The following diagrams were created using the Graphviz DOT language.

Experimental Workflow: In Vitro Microsomal Stability Assay

Caption: Workflow for a typical in vitro microsomal stability assay.

Signaling Pathway: CYP450-Mediated Drug Metabolism

Caption: Simplified overview of CYP450-mediated drug hydroxylation.

Logical Relationship: Drug Discovery Decision Workflow

Caption: Decision-making workflow in drug discovery based on metabolic stability.

Metabolic Pathways of Trifluoromethylated Compounds: Case Studies

While the trifluoromethyl group itself is highly resistant to metabolism, the rest of the molecule remains susceptible to biotransformation. The presence of the CF₃ group can, however, influence the metabolic profile of the entire molecule.

Efavirenz

Efavirenz, an anti-HIV drug, contains a trifluoromethyl group. Its metabolism is primarily mediated by CYP2B6 and to a lesser extent by other CYP enzymes.[9][10][11] The major metabolic pathway is hydroxylation at the 8-position of the molecule, followed by glucuronidation.[12] The trifluoromethyl group remains intact during this process.

Sitagliptin

Sitagliptin, a drug for type 2 diabetes, also features a trifluoromethyl group. It is largely excreted unchanged in the urine, indicating high metabolic stability.[13] The minor metabolism that does occur involves N-sulfation, N-carbamoyl glucuronidation, and hydroxylation of the triazolopiperazine ring.[14][15] Oxidative desaturation of the piperazine ring followed by cyclization also occurs.[16][17] Importantly, the trifluoromethyl group is not a site of metabolism.

Defluorination: A Minor Pathway

While the C-F bond is very strong, metabolic defluorination can occur, though it is generally not a major metabolic pathway for many trifluoromethylated drugs.[18] This process can be mediated by CYP enzymes and may involve the formation of reactive intermediates.[18] In some cases, trifluoromethylphenols, which can be metabolites of aryl-CF₃ compounds, can undergo spontaneous defluorination in aqueous environments.[19] However, for most well-designed drugs, the trifluoromethyl group provides a significant metabolic shield.

Conclusion

The strategic incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry for enhancing the metabolic stability of drug candidates.[3] The inherent strength of the carbon-fluorine bond effectively blocks oxidative metabolism at the site of substitution, leading to improved pharmacokinetic properties such as longer half-life and lower clearance.[3] The in vitro microsomal stability assay is a robust and essential tool for quantifying the impact of such structural modifications. By leveraging the principles outlined in this guide, researchers can make more informed decisions in the drug design and development process, ultimately leading to the creation of safer and more effective medicines.

References

- 1. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. researchgate.net [researchgate.net]

- 10. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijrti.org [ijrti.org]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of two cyclic metabolites of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine

Abstract

This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed framework for the analysis of the ¹H NMR spectrum of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine. Due to the absence of publicly available experimental ¹H NMR data for this specific compound in scientific literature and databases as of the date of this publication, this document will focus on the theoretical expectations for the spectrum, a detailed, generalized experimental protocol for acquiring such data, and the logical workflows for spectral interpretation. This guide serves as a preparatory resource for researchers planning to synthesize or analyze this compound.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of two trifluoromethyl groups and a chiral center makes it an interesting candidate for various studies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This guide will outline the expected ¹H NMR spectral features of the target molecule and provide a comprehensive methodology for its analysis.

Predicted ¹H NMR Spectral Data

In the absence of experimental data, a prediction of the ¹H NMR spectrum can be made based on the structure of this compound. The key protons and their expected signals are discussed below.

Structure:

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| 1 | -NH₂ | Variable (typically 1.5-3.0) | Broad singlet (br s) | N/A | 2H |

| 2 | -CH- | ~4.5 - 5.0 | Quartet of doublets (qd) or complex multiplet | ³J(H,F) ≈ 6-8 Hz, ⁴J(H,H) ≈ 1-2 Hz | 1H |

| 3 | Aromatic H (ortho to CH) | ~7.6 - 7.8 | Doublet (d) | ³J(H,H) ≈ 8-9 Hz | 2H |

| 4 | Aromatic H (ortho to CF₃) | ~7.7 - 7.9 | Doublet (d) | ³J(H,H) ≈ 8-9 Hz | 2H |

Interpretation Notes:

-

-NH₂ Protons: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and may exchange with labile protons in the solvent (e.g., D₂O), leading to its disappearance.

-

Methine Proton (-CH-): This proton is coupled to the three fluorine atoms of the adjacent CF₃ group, which is expected to split the signal into a quartet. Furthermore, long-range coupling to the aromatic protons might add further complexity, potentially resulting in a quartet of doublets or a more intricate multiplet.

-

Aromatic Protons: The 4-substituted phenyl ring will exhibit an AA'BB' system. However, it is often approximated as two doublets. The protons ortho to the electron-withdrawing trifluoromethyl group are expected to be the most deshielded.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄, depending on the compound's solubility. The choice of solvent will influence the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

3.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Spectrometer Frequency: 400 MHz (for ¹H)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative integration.

-

Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

-

Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm to cover the expected range of chemical shifts.

-

Temperature: Standard probe temperature (e.g., 298 K).

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each multiplet.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Logical workflow for ¹H NMR spectral analysis.

Conclusion

commercial availability of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, a fluorinated organic compound of interest in chemical and pharmaceutical research. This document details its commercial availability, physicochemical properties, and general synthetic strategies. Due to the limited publicly available data, this guide also highlights the current gaps in knowledge regarding detailed experimental protocols for its synthesis and its specific biological activities and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals working with this and related fluorinated compounds.

Commercial Availability

This compound and its hydrochloride salt are commercially available from a variety of chemical suppliers. These compounds are typically offered in research quantities. The table below summarizes information from several suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Notes |

| Echemi (HANGZHOU LEAP CHEM CO., LTD.) | (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride | 1260618-04-9 | Not specified | Bulk Drug Intermediates[1] |

| Fisher Scientific (eMolecules) | 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride | 1220039-72-4 | Not specified | Available in 5g quantities[2] |

| Santa Cruz Biotechnology, Inc. | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine hydrochloride | Not specified | C8H7F4N•HCl | For Research Use Only. Lot-specific data available on Certificate of Analysis.[3] |

| BLD Pharm | 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride | 1228879-03-5 | C9H8ClF6N | Available for online orders.[4] |

| TCI AMERICA | 2-(4-Trifluoromethylphenyl)ethylamine | 775-00-8 | Not specified | >98.0%(GC)(T)[5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its related salts, as compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C9H7F6N | ChemWhat |

| Molecular Weight | 243.15 g/mol | BLDpharm |

| CAS Number | 158388-49-9 | ChemWhat |

| Appearance | Colorless to Light yellow to Light orange clear liquid (for 2-(4-Trifluoromethylphenyl)ethylamine) | TCI AMERICA[5] |

| Purity | >98.0%(GC)(T) (for 2-(4-Trifluoromethylphenyl)ethylamine) | TCI AMERICA[5] |

Note: A detailed Certificate of Analysis with a comprehensive impurity profile for this compound was not publicly available at the time of this report.

Synthesis and Experimental Protocols

A plausible approach involves the nucleophilic trifluoromethylation of an appropriate imine precursor. This general strategy is outlined in the workflow diagram below.

Caption: General synthetic workflow for this compound.

General Experimental Considerations (Hypothetical):

-

Imine Formation: 4-(Trifluoromethyl)benzaldehyde would be reacted with a suitable amine source, such as ammonia or a primary amine, in an appropriate solvent. This reaction is typically a condensation reaction, often requiring dehydrating conditions or removal of water to drive the equilibrium towards the imine product.

-

Nucleophilic Trifluoromethylation: The resulting imine would then be subjected to nucleophilic trifluoromethylation. A common reagent for this transformation is the Ruppert-Prakash reagent (TMSCF3), often used in the presence of a fluoride source or other activators. This step introduces the trifluoromethyl group to the carbon of the C=N double bond.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to quench the reaction and remove any inorganic byproducts. The crude product would then be purified using techniques such as column chromatography or distillation to yield the desired this compound.

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds. The actual reaction conditions, including solvents, temperatures, reaction times, and purification methods, would need to be optimized for this specific substrate.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound.

The introduction of trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, it is plausible that this compound could be investigated for various biological activities. However, without experimental data, any discussion of its potential pharmacological effects would be purely speculative.

Research on structurally related trifluoroethylamines has explored their potential as intermediates in the synthesis of pharmaceuticals, including agents targeting neurological disorders. For instance, some trifluoroethylamine derivatives have been investigated for their role in modulating neurotransmitter systems. However, it is crucial to note that small structural changes can lead to significant differences in biological activity, and therefore, the properties of related compounds cannot be directly extrapolated to this compound.

Due to the lack of information on its biological targets and mechanism of action, no signaling pathway diagram can be provided at this time.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available. However, based on the SDS for the structurally similar compound 2-(4-Trifluoromethylphenyl)ethylamine, the following general safety precautions should be considered. This information is for guidance only and a comprehensive, compound-specific risk assessment should be conducted before handling.

-

Hazard Statements (based on related compounds): May cause severe skin burns and eye damage. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion and Future Directions

This compound is a commercially available fluorinated compound with potential for use in research and development. While its basic physicochemical properties are documented, there is a notable absence of detailed public information regarding its specific synthesis protocols and biological activity.

Future research efforts could focus on:

-

The development and publication of a detailed and optimized synthetic protocol.

-

The investigation of its biological activities through in vitro and in vivo screening assays.

-

Elucidation of its mechanism of action and identification of any relevant signaling pathways.

This technical guide serves as a starting point for researchers interested in this molecule, providing the currently available information while highlighting the areas where further investigation is needed.

References

- 1. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]

- 3. 1213509-92-2 CAS MSDS ((1R)-2,2,2-TRIFLUORO-1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. capotchem.cn [capotchem.cn]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine Hydrochloride: Safety and Handling

This technical guide is intended for researchers, scientists, and drug development professionals, providing an overview of the known safety and handling considerations for 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine hydrochloride and its analogs.

Chemical and Physical Properties

Quantitative data for the target compound is limited. The following table summarizes available information for this compound hydrochloride and a closely related isomer, (S)-2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine hydrochloride.

| Property | Value | CAS Number | Source |

| Molecular Formula | C₉H₈ClF₆N | 1228879-03-5 | 1[1] |

| Molecular Weight | 279.61 g/mol | 336105-44-3 | 2[2] |

| Appearance | Not specified | - | - |

| Storage Conditions | Store at -4°C (1-2 weeks), longer storage at -20°C (1-2 years) | 336105-44-3 | 2[2] |